4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their unique electronic properties and have been extensively studied for their applications in various fields such as organic electronics, photovoltaics, and fluorescent sensors.
Preparation Methods
The synthesis of 4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This is usually achieved by the reaction of o-phenylenediamine with sulfur and an oxidizing agent.
Introduction of the diphenylamino group: This step involves the coupling of the benzo[c][1,2,5]thiadiazole core with a diphenylamine derivative using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.
Scientific Research Applications
4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its excellent electronic properties.
Mechanism of Action
The mechanism by which 4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde exerts its effects is primarily through its electronic properties. The compound acts as an electron donor-acceptor system, where the diphenylamino group serves as the electron donor and the benzo[c][1,2,5]thiadiazole core acts as the electron acceptor. This allows for efficient charge transfer and fluorescence, making it useful in various electronic and photonic applications.
Comparison with Similar Compounds
Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives such as:
- 4-(7-(4-(Bis(4-methoxyphenyl)amino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoic acid
- 2-Cyano-3-(7-(4-(diphenylamino)phenyl)-benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid
These compounds share similar structural features but differ in their functional groups, which can significantly affect their electronic properties and applications. The unique combination of the diphenylamino group and the aldehyde group in 4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde provides distinct advantages in terms of fluorescence and charge transfer efficiency.
Properties
Molecular Formula |
C31H21N3OS |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
4-[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]benzaldehyde |
InChI |
InChI=1S/C31H21N3OS/c35-21-22-11-13-23(14-12-22)28-19-20-29(31-30(28)32-36-33-31)24-15-17-27(18-16-24)34(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-21H |
InChI Key |
NYHHCRMMWQUBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.